4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide
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Overview
Description
4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and amines, under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Oxidation: The final step involves the oxidation of the quinazoline derivative to form the 3-oxide. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher oxidized quinazoline derivatives.
Reduction: Parent quinazoline compound.
Substitution: Quinazoline derivatives with various functional groups replacing the methylsulfonyl group.
Scientific Research Applications
4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline: Lacks the 3-oxide group.
2-((Methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide: Lacks the methyl group at the 4-position.
4-Methyl-2,3-dihydroquinazoline 3-oxide: Lacks the methylsulfonyl group.
Uniqueness
4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide is unique due to the presence of both the methylsulfonyl group and the 3-oxide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6965-87-3 |
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Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
4-methyl-2-(methylsulfonylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C11H12N2O3S/c1-8-9-5-3-4-6-10(9)12-11(13(8)14)7-17(2,15)16/h3-6H,7H2,1-2H3 |
InChI Key |
HWLMOWBQFZLOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)(=O)C)[O-] |
Origin of Product |
United States |
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